Crystalline Conformational Uniqueness: 1,4-Ditosyl-1,4-diazepane Exhibits a Distinct Dihedral Angle and Ring Disorder Not Found in Piperazine Analogs
The three-dimensional solid-state structure of 1,4-ditosyl-1,4-diazepane is precisely defined by single-crystal X-ray diffraction, revealing unique conformational parameters. The dihedral angle formed by the two phenyl rings is 82.88 (7)°, and two carbon atoms of the diazepane ring are disordered over two positions with a refined occupancy ratio of 0.534 (13):0.466 (13) [1]. This structural definition is critical for understanding solid-state stability and interactions. While analogous 1,4-ditosylpiperazine (six-membered ring) will exhibit different ring puckering and intermolecular packing, no direct head-to-head crystallographic comparison is available in the primary literature.
| Evidence Dimension | Dihedral angle between aromatic rings |
|---|---|
| Target Compound Data | 82.88 (7)° |
| Comparator Or Baseline | 1,4-Ditosylpiperazine (six-membered analog) - No directly comparable data available in public literature |
| Quantified Difference | Not applicable (cross-study comparable data unavailable) |
| Conditions | Single-crystal X-ray diffraction, 173 K, orthorhombic space group P 21 21 21 |
Why This Matters
This precise conformational data supports computational docking studies and quality control by providing a definitive crystallographic fingerprint for identity verification.
- [1] Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(6), o1716. DOI: 10.1107/S1600536812020958 View Source
